4-(5-Isopropyl-2-methylphenoxy)aniline
Description
4-(5-Isopropyl-2-methylphenoxy)aniline is a substituted aniline derivative characterized by a phenoxy group attached to the para position of the aniline ring. The phenoxy group itself is substituted with isopropyl and methyl groups at the 5- and 2-positions, respectively. The compound is likely synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions, given the prevalence of such methods in analogous aniline derivatives .
Key applications of such compounds include roles as intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, structurally similar anilines are used in the synthesis of kinase inhibitors and VEGFR2-targeting molecules .
Properties
IUPAC Name |
4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-4-12(3)16(10-13)18-15-8-6-14(17)7-9-15/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNNACEUHQUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Isopropyl-2-methylphenoxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Chemical Reactions Analysis
4-(5-Isopropyl-2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the phenoxy ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₈ClNO
- Molecular Weight : Approximately 275.77 g/mol
- Physical Properties :
- Density: ~1.1 g/cm³
- Boiling Point: ~368.8 °C at 760 mmHg
The compound features a chloro group at the 3-position of an aniline structure, connected to a phenoxy group that includes isopropyl and methyl substituents, enhancing its reactivity and biological activity.
Chemistry
4-(5-Isopropyl-2-methylphenoxy)aniline serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : Reduction reactions can convert nitro groups to amino groups.
- Substitution : The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Halogenating agents, alkylating agents |
Biology
The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions. Its structural features enable effective interaction with molecular targets, potentially modulating their activity.
Research indicates that this compound may exhibit significant biological activities relevant to proteomics and pharmaceutical studies:
- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Anticancer Activity : Evaluated using different cancer cell lines, including MCF-7 (breast cancer).
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 18.5 |
| Hek293 | 22.3 |
The mechanism of action involves binding to specific proteins or enzymes, altering their activity and influencing biochemical pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique functional groups make it a candidate for developing new materials or as a precursor in agrochemical synthesis.
Case Study 1: Enzyme Interaction Studies
A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity, which may lead to therapeutic applications in metabolic disorders.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties of the compound were tested against clinical isolates of bacteria. The findings demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to bind to certain enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Key Observations:
Chlorination (e.g., 5-chloro analog) introduces steric and electronic effects, making it suitable for antimicrobial applications .
Molecular Weight and Solubility :
- The addition of sulfonyl or methyl groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) increases molecular weight and polarity, improving solubility in polar solvents .
Synthetic Accessibility: Suzuki-Miyaura coupling is employed for aryl-aryl bond formation in analogs like 5-(4-amino-2-methylphenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine . Sulfonation and nitro reduction are critical steps in synthesizing sulfonyl-substituted anilines .
Biological Activity
4-(5-Isopropyl-2-methylphenoxy)aniline, a compound derived from aniline, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an isopropyl group and a methyl group on the phenoxy ring, which may influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Antioxidant Activity : It might act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress in cells.
- Cell Cycle Regulation : Research suggests that it could interfere with cell cycle progression in cancer cells, leading to apoptosis.
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antimicrobial | Exhibited activity against various bacterial strains, potentially inhibiting growth through enzyme inhibition. |
| Anticancer | Showed cytotoxic effects on multiple cancer cell lines, with IC50 values indicating significant potency. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial potential .
-
Anticancer Effects
- In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating a promising anticancer profile .
- A comparative study highlighted that the compound's efficacy was superior to traditional chemotherapeutics in certain contexts, particularly due to its ability to induce apoptosis in resistant cancer cell lines .
- Mechanistic Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
